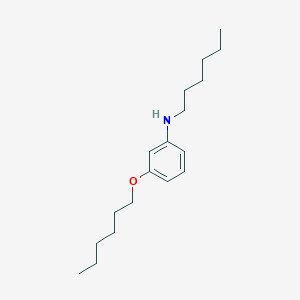

N-Hexyl-3-(hexyloxy)aniline

Übersicht

Beschreibung

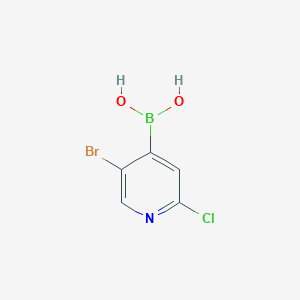

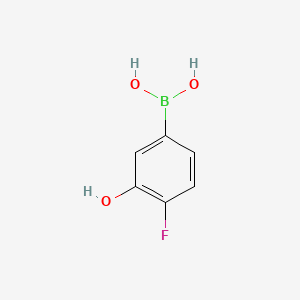

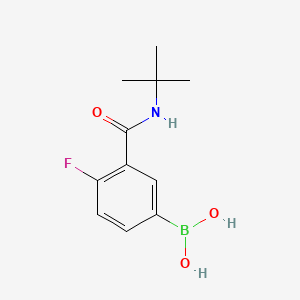

N-Hexyl-3-(hexyloxy)aniline is a chemical compound with the molecular formula C18H31NO and a molecular weight of 277.45 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18H31NO . This indicates that the molecule is composed of 18 carbon atoms, 31 hydrogen atoms, and one nitrogen and oxygen atom each .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 396.30° C at 760 mmHg and a predicted density of 0.93 g/cm3 . The refractive index is predicted to be n20D 1.51 .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Properties

N-Hexyl-3-(hexyloxy)aniline and its derivatives have been extensively studied for their applications in the synthesis and development of materials. For instance, the preparation of n-alkyl group-substituted derivatives of poly(m-aniline), including hexyl- and hexyloxy-substituted polymers, has shown significant results in the context of magnetic properties. These polymers demonstrate ferromagnetic spin correlation and weak antiferromagnetic interaction at low temperatures, indicating their potential in magnetic and electronic applications (Ito et al., 1995).

Catalytic and Chemical Reactions

The compound plays a role in catalytic processes, particularly in Pd-catalyzed cross-coupling reactions. These reactions are pivotal in synthesizing anilines and their derivatives, which are crucial in various chemical research areas, including the synthesis of heterocycles, medicinally relevant compounds, and organic materials (Ruiz-Castillo & Buchwald, 2016).

Environmental Applications

Studies have explored the use of anilines, including this compound, in environmental applications such as water treatment. For example, the ozonation of anilines has been investigated for their high reactivity and potential in degrading pollutants in water treatment processes (Tekle-Röttering et al., 2016).

Material Science and Liquid Crystal Research

The compound is also studied in the context of material science, specifically in the synthesis of liquid crystal-like materials. Research in this area focuses on the interaction of these materials with hosts and their applications in nonlinear optics and other advanced material applications (Bagheri, Entezami & Ghanadzadeh, 2001).

Safety and Hazards

The safety data sheets for similar compounds suggest that they may be toxic if swallowed, in contact with skin, or if inhaled . They may cause an allergic skin reaction, serious eye damage, and are suspected of causing genetic defects and cancer . They are also considered hazardous to aquatic life with long-lasting effects .

Relevant Papers One relevant paper titled “Enhanced electrooptical active materials based on n-hexyl group flexible isolation in NLO chromophores” discusses the use of N-Hexyl-3-(hexyloxy)aniline in the engineering of organic electro-optic (EO) polymers with large EO coefficients . The paper provides a comprehensive discussion of the oxidation mechanism of aliphatic amines, amides, aniline and its derivatives, and carbamates and lactams .

Biochemische Analyse

Biochemical Properties

N-Hexyl-3-(hexyloxy)aniline plays a significant role in biochemical reactions, particularly in the context of proteomics research . This compound interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with N-acetyltransferase 1 (NAT-1), an enzyme involved in the detoxification of aniline-based compounds . The interaction between this compound and NAT-1 leads to the N-acetylation of the compound, which enhances its detoxification and reduces its toxicity

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In HaCaT skin cells, the compound has been observed to upregulate NAT-1 activity, leading to increased detoxification and reduced toxicity This suggests that this compound may have protective effects on skin cells by promoting the metabolism and clearance of toxic compounds

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with NAT-1 and other biomolecules. The compound undergoes N-acetylation by NAT-1, which enhances its detoxification and reduces its toxicity This process involves the transfer of an acetyl group from acetyl-CoA to the nitrogen atom of this compound, resulting in the formation of an N-acetylated product This modification increases the compound’s solubility and facilitates its excretion from the body

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. The compound is stable at room temperature and has a predicted boiling point of 396.30°C . Its stability and degradation in biological systems may vary depending on factors such as pH, temperature, and the presence of other biomolecules. Long-term studies in in vitro and in vivo settings are needed to assess the potential long-term effects of this compound on cellular function and overall health.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with NAT-1 and other enzymes. The N-acetylation of the compound by NAT-1 is a key step in its detoxification and clearance from the body This process involves the transfer of an acetyl group from acetyl-CoA to the nitrogen atom of this compound, resulting in the formation of an N-acetylated product

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its solubility, binding to transporters and binding proteins, and interactions with cellular membranes. The compound’s solubility is enhanced by its N-acetylation, which facilitates its excretion from the body Additionally, this compound may interact with specific transporters and binding proteins that influence its localization and accumulation within cells and tissues

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the N-acetylation of this compound may influence its localization within the cell and its interactions with other biomolecules

Eigenschaften

IUPAC Name |

3-hexoxy-N-hexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO/c1-3-5-7-9-14-19-17-12-11-13-18(16-17)20-15-10-8-6-4-2/h11-13,16,19H,3-10,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOICMBZRPUDMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=CC(=CC=C1)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B1437243.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B1437246.png)

![1-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-ethanone](/img/structure/B1437252.png)

methanone hydrochloride](/img/structure/B1437259.png)

![2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B1437262.png)